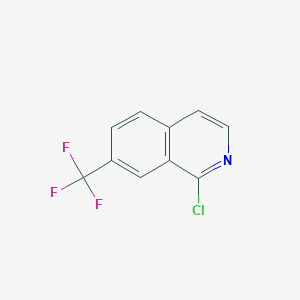

1-Chloro-7-(trifluoromethyl)isoquinoline

描述

1-Chloro-7-(trifluoromethyl)isoquinoline (CAS: 1196154-02-5; MFCD13189941) is a heterocyclic compound featuring a chloro substituent at position 1 and a trifluoromethyl (-CF₃) group at position 7 of the isoquinoline backbone . This electron-deficient aromatic system is of significant interest in medicinal chemistry and materials science due to the combined effects of the chloro and trifluoromethyl groups, which enhance metabolic stability, lipophilicity, and reactivity in cross-coupling reactions .

属性

IUPAC Name |

1-chloro-7-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-8-5-7(10(12,13)14)2-1-6(8)3-4-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLZWSXTPUMLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729397 | |

| Record name | 1-Chloro-7-(trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-02-5 | |

| Record name | 1-Chloro-7-(trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Chloro-7-(trifluoromethyl)isoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 307.69 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, with studies indicating its efficacy in disrupting bacterial cell membranes.

- Anticancer Properties : Preliminary research suggests that it may inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies have indicated that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Binding to Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and pain modulation.

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in cancer progression and microbial survival, leading to enhanced therapeutic effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers treated human lung cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting that the compound could be a promising candidate for further development in cancer therapeutics.

Table 2: Cell Viability Results

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 35 |

| 100 | 30 | 70 |

相似化合物的比较

Structural and Substituent Variations

Key analogs differ in substituent type, position, and electronic properties (Table 1):

Table 1: Structural Comparison of 1-Chloro-7-(trifluoromethyl)isoquinoline and Analogs

Physical and Spectroscopic Properties

- In contrast, methoxy-substituted analogs (e.g., 1-chloro-7-methoxyisoquinoline) exhibit lower molecular weights and higher solubility in polar solvents due to the -OCH₃ group . Tetrahydroisoquinoline derivatives (e.g., 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride) are often crystalline solids with improved aqueous solubility due to the hydrochloride salt form .

- NMR Characteristics: The trifluoromethyl group in this compound causes distinct deshielding in ¹H and ¹³C NMR spectra. For example, analogous compounds like Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate show CF₃-related ¹³C shifts near δ 120–125 ppm . Methoxy-substituted analogs (e.g., 1-chloro-7-methoxyisoquinoline) exhibit characteristic singlet peaks for -OCH₃ at δ ~3.8–4.0 ppm in ¹H NMR .

准备方法

Metalation and Nitrile Addition Strategy

Overview:

This approach involves the regioselective metalation of o-tolualdehyde tert-butylimine derivatives, followed by nucleophilic addition to nitriles, and subsequent electrophilic trapping to form the isoquinoline scaffold.

Step 1: Metalation of o-tolualdehyde tert-butylimine is performed using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (~−78°C). This generates a highly reactive benzyl anion intermediate.

Step 2: The anion reacts with nitriles (e.g., benzonitrile) to form a new C–C bond, leading to an imido intermediate.

Step 3: Electrophilic trapping at the C4-position with various electrophiles (alkyl halides, acyl chlorides, etc.) yields polysubstituted isoquinolines.

| Entry | Nitrile Used | Electrophile | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl iodide | — | 52 | Alkylation at C4 |

| 2 | n-Butyl iodide | — | 50 | Alkylation at C4 |

| 3 | Benzyl bromide | — | 50 | Alkylation at C4 |

| 8 | N-fluorobenzenesulfonimide | — | 74 | Fluorination at C4 |

- Versatile for introducing various substituents at the C4 position.

- Compatible with different nitriles and electrophiles, enabling structural diversity.

Electrophilic Trapping and Functionalization

Overview:

Post-nitrile addition, the intermediate can be selectively functionalized using electrophiles like hexachloroethane, leading to chlorinated or biisoquinoline derivatives.

Step 4: Quenching the intermediate with electrophiles such as hexachloroethane under controlled low-temperature conditions (−78°C) allows for selective formation of chlorinated isoquinolines or biisoquinoline structures.

Step 5: Work-up procedures with acids (trifluoroacetic acid) or amines (diethylamine) facilitate the formation of either the chlorinated or amino derivatives, respectively.

| Electrophile | Product Type | Yield (%) | Notes |

|---|---|---|---|

| Hexachloroethane | 4-Chloroisoquinoline | — | Selective chlorination |

| Excess hexachloroethane | 4,4'-biisoquinoline | — | Dimerization product |

Note: The electrophilic trapping step is crucial for tailoring the substitution pattern on the isoquinoline ring, including the introduction of the trifluoromethyl group via subsequent modifications.

Overview:

While the direct introduction of the trifluoromethyl group during initial synthesis is challenging, recent advances suggest that it can be incorporated via post-synthetic modifications or using specialized reagents.

Use of Trifluoromethylating Reagents: Reagents such as Togni’s reagent or Umemoto’s reagent can introduce the trifluoromethyl group selectively at the desired position.

Electrophilic Trifluoromethylation: After forming the isoquinoline core, electrophilic trifluoromethylation can be achieved under radical or nucleophilic conditions, often facilitated by catalysts or radical initiators.

- The method of Forth et al. for ortho-substituted benzaldehyde derivatives provides a foundation for subsequent trifluoromethylation, although specific protocols for this compound are still under development.

Summary of Key Preparation Data

| Method | Starting Materials | Key Reagents | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Metalation/Nitrile Addition | o-Tolualdehyde tert-butylimine | n-BuLi, nitriles | −78°C | 50–74% | Versatile for substitution at C4 |

| Electrophilic Trapping | Polysubstituted intermediates | Hexachloroethane, acids | −78°C to room temp | Variable | Enables chlorination and dimerization |

| Post-synthetic Modification | Isoquinoline core | Trifluoromethylating reagents | Room temp | Under optimization | For trifluoromethyl incorporation |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloro-7-(trifluoromethyl)isoquinoline, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis often involves fragment-based strategies, such as merging monosubstituted isoquinoline derivatives. For example, merging 7-substituted and 5-substituted fragments on the isoquinoline ring can yield highly potent compounds. Catalytic systems like FeCl₃ under aerobic conditions (120°C in chlorobenzene) enable efficient cyclization, while microwave-assisted reactions (130°C in dry acetonitrile) accelerate three-component domino reactions for functionalized derivatives . Substituent positioning (e.g., chlorine at position 1 and trifluoromethyl at position 7) requires careful optimization of electrophilic substitution or cross-coupling conditions .

Q. How can substituent effects at the 1- and 7-positions be systematically characterized?

- Methodological Answer: Computational screening of reduction potentials (e.g., via DFT calculations) can predict reactivity trends. Experimental validation involves comparing yields in catalytic borylation reactions, where electron-withdrawing groups (e.g., -CF₃) at position 7 reduce yields due to decreased reductive activity. For example, 6-CN-substituted isoquinolines show 32% yield versus 64% for 6-NH₂ derivatives, aligning with their calculated reduction potentials (−2.51 V vs. −3.26 V) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and ¹⁹F-NMR are essential for verifying trifluoromethyl substitution. Imidization degree in polyimide precursors derived from isoquinoline can be quantified via in situ FTIR, monitoring carbonyl stretching bands (e.g., 1720 cm⁻¹ for imide formation) . Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis (deviation <0.4% for C, H, N) .

Advanced Research Questions

Q. How can fragment merging strategies optimize kinase inhibitory activity of this compound derivatives?

- Methodological Answer: A "merging by design" approach combines fragments with complementary binding modes. For example, merging 4-substituted (mid-nanomolar activity) and 6-substituted fragments on the isoquinoline core enhances potency to sub-nanomolar levels. Biochemical screening (e.g., ATPase assays) and molecular docking identify optimal substituent combinations. Subsequent in vivo testing in rheumatoid arthritis models validates efficacy, with dose-response curves guiding IC₅₀ refinements .

Q. What strategies mitigate synthetic challenges in introducing fluorinated groups (e.g., -CF₃) at position 7?

- Methodological Answer: Use decarboxylative [3+2] cycloadditions with 2-(trifluoromethyl)acrylic acid under tungsten catalysis (WO₂PC in DMF, visible light, O₂ atmosphere). This one-pot method avoids traditional fluorination pitfalls (e.g., HF handling) and achieves >80% yields. Fluorinated amines (e.g., 2,2,2-trifluoroethylamine) in reductive amination require NaBH₃CN stabilization to counter electron-withdrawing effects .

Q. How should contradictory data on substituent effects (e.g., -CF₃ enhancing lipophilicity but reducing reactivity) be reconciled?

- Methodological Answer: Multivariate analysis (e.g., PCA or PLS regression) separates steric, electronic, and thermodynamic contributions. For example, -CF₃ increases logP (enhancing membrane permeability) but lowers reduction potential, slowing photocatalytic reactions. Context-specific assays (e.g., cellular uptake vs. catalytic turnover) clarify trade-offs .

Q. What in vitro to in vivo translation strategies improve efficacy in disease models?

- Methodological Answer: Pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) identifies derivatives with balanced solubility (LogS > −4) and permeability (PAMPA > 5 × 10⁻⁶ cm/s). For anti-inflammatory applications, rat collagen-induced arthritis models require dosing at 10 mg/kg/day (oral) to achieve >50% reduction in paw swelling, guided by LC-MS/MS plasma exposure data .

Q. How can data from failed synthetic pathways inform future experimental design?

- Methodological Answer: Retrospective analysis of reaction logs using cheminformatics tools (e.g., Spotfire or KNIME) identifies failure patterns. For instance, nitroolefin side reactions in FeCl₃-catalyzed cyclizations can be suppressed by pre-complexing nitroolefins with ZnCl₂. Failed fluorination attempts highlight the need for protective groups (e.g., SEM) at reactive N-sites .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。